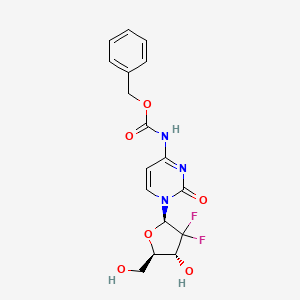

N-Carboxybenzyl Gemcitabine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Carboxybenzyl Gemcitabine” is a compound with the molecular formula C17H17F2N3O6 . It is a derivative of gemcitabine, a nucleoside analog and a chemotherapeutic agent . The compound is used in biochemical research .

Molecular Structure Analysis

“N-Carboxybenzyl Gemcitabine” has a molecular weight of 397.3 g/mol . Its IUPAC name is benzyl N - [1- [ (2 R ,4 R ,5 R )-3,3-difluoro-4-hydroxy-5- (hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate .

Physical And Chemical Properties Analysis

“N-Carboxybenzyl Gemcitabine” has a molecular weight of 397.3 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 8, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 397.10854159 g/mol .

Wissenschaftliche Forschungsanwendungen

Cancer Chemotherapy

N-Carboxybenzyl Gemcitabine: is primarily used in the treatment of various cancers. As a nucleoside analog, it gets incorporated into DNA during replication, leading to apoptosis of cancer cells. Its efficacy, however, is often limited by rapid metabolism and systemic toxicity .

Targeted Drug Delivery Systems

The modification of gemcitabine, such as with N-carboxybenzyl, can enhance its incorporation into targeted drug delivery systems like liposomes or nanoparticles. This can improve the drug’s stability, reduce side effects, and increase its accumulation in tumor tissues .

Combination Therapy

Gemcitabine is often used in combination with other chemotherapeutic agents. The N-carboxybenzyl modification may alter its interaction with other drugs, potentially leading to synergistic effects that can improve treatment outcomes for patients with resistant forms of cancer .

Gene Therapy

Research has explored the use of gemcitabine conjugates in gene therapy. By attaching gemcitabine to oligonucleotides targeting specific genes, researchers aim to enhance the drug’s selectivity and efficacy in killing cancer cells .

Overcoming Drug Resistance

The development of drug resistance is a significant challenge in cancer treatment. N-carboxybenzyl Gemcitabine may help overcome resistance by modifying drug uptake or metabolism pathways within cancer cells, making them more susceptible to treatment .

Diagnostic Imaging

While not a direct application of the drug itself, derivatives of gemcitabine, including N-carboxybenzyl Gemcitabine, could be labeled with imaging agents. This would allow for the tracking of drug distribution and accumulation in the body, providing valuable information for optimizing dosing regimens .

Wirkmechanismus

Target of Action

Gemcitabine, a nucleoside analog, primarily targets DNA synthesis and ribonucleotide reductase . It is used as an anticancer therapy for various cancers . The compound’s primary targets play a crucial role in arresting tumor growth and promoting apoptosis of malignant cells .

Mode of Action

Gemcitabine is a prodrug that is transformed into its active metabolites inside the cell . These metabolites work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and the promotion of apoptosis of malignant cells .

Biochemical Pathways

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis . This potentiates the effects of dFdCTP .

Pharmacokinetics

Gemcitabine is phosphorylated intracellularly to the active triphosphate (dFdCTP) nucleoside, which interferes with DNA synthesis and targets ribonucleotide reductase . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine . The pharmacokinetics of gemcitabine and its main metabolite dFdU in plasma have been evaluated in multiple studies .

Result of Action

The active metabolites of gemcitabine, when incorporated into DNA, result in chain termination . This leads to the arrest of tumor growth and the promotion of apoptosis of malignant cells . The structure, metabolism, and mechanism of action of gemcitabine are similar to cytarabine, but gemcitabine has a wider spectrum of antitumor activity .

Action Environment

The action of gemcitabine can be influenced by various environmental factors. For instance, the up- or down-regulation of multiple membrane transporters, target enzymes, enzymes involved in the metabolism of gemcitabine, and alterations in the apoptotic pathways may confer sensitivity/resistance to this drug . Knowledge of gemcitabine cellular pharmacology and its molecular mechanisms of resistance and drug interaction may thus be pivotal to a more rational clinical use of this drug in combination regimens and in tailored therapy .

Eigenschaften

IUPAC Name |

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMOOGZFANFGH-MRVWCRGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxybenzyl Gemcitabine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)

![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)